molecular formula C14H11ClN2O4 B2374232 2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid CAS No. 2287331-37-5

2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid

Cat. No.: B2374232
CAS No.: 2287331-37-5
M. Wt: 306.7
InChI Key: UEXXQIOESGJNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a phenylmethoxycarbonylamino group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a pyridine derivative to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Acylation: Acylation of the amino group with phenylmethoxycarbonyl chloride to form the phenylmethoxycarbonylamino group.

    Chlorination: Introduction of the chloro group through chlorination.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-aminopyridine-3-carboxylic acid: Similar structure but lacks the phenylmethoxycarbonyl group.

    5-(Phenylmethoxycarbonylamino)pyridine-3-carboxylic acid: Similar structure but lacks the chloro group.

    2-Chloro-5-(methylamino)pyridine-3-carboxylic acid: Similar structure but has a methylamino group instead of the phenylmethoxycarbonylamino group.

Uniqueness

2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, phenylmethoxycarbonylamino group, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-12-11(13(18)19)6-10(7-16-12)17-14(20)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXQIOESGJNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.